molecular formula C9H10Cl2N2O B8613710 N-[(5,6-dichloropyridin-3-yl)methyl]-N-methylacetamide

N-[(5,6-dichloropyridin-3-yl)methyl]-N-methylacetamide

Cat. No.: B8613710
M. Wt: 233.09 g/mol
InChI Key: LTTBRDJQBMEZFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(5,6-dichloropyridin-3-yl)methyl]-N-methylacetamide is a chemical compound characterized by the presence of a pyridine ring substituted with two chlorine atoms at positions 5 and 6, and an acetamide group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(5,6-dichloropyridin-3-yl)methyl]-N-methylacetamide typically involves the reaction of 5,6-dichloropyridin-3-ylmethanol with N-methylacetamide under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a suitable solvent like dimethylformamide or tetrahydrofuran. The reaction mixture is heated to a temperature range of 60-80°C for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher purity and consistency in the final product.

Chemical Reactions Analysis

Types of Reactions

N-[(5,6-dichloropyridin-3-yl)methyl]-N-methylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorine atoms on the pyridine ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of N-(5,6-dichloro-pyridin-3-ylmethyl)-N-methyl-acetamide oxide.

    Reduction: Formation of N-(5,6-dichloro-pyridin-3-ylmethyl)-N-methyl-ethylamine.

    Substitution: Formation of N-(5-methoxy-6-chloro-pyridin-3-ylmethyl)-N-methyl-acetamide.

Scientific Research Applications

N-[(5,6-dichloropyridin-3-yl)methyl]-N-methylacetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-[(5,6-dichloropyridin-3-yl)methyl]-N-methylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(5,6-Dichloro-pyridin-3-ylmethyl)-N-methyl-ethylamine
  • N-(5,6-Dichloro-pyridin-3-ylmethyl)-N-methyl-propionamide
  • N-(5,6-Dichloro-pyridin-3-ylmethyl)-N-methyl-butanamide

Uniqueness

N-[(5,6-dichloropyridin-3-yl)methyl]-N-methylacetamide is unique due to its specific substitution pattern on the pyridine ring and the presence of an acetamide group. This structural configuration imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C9H10Cl2N2O

Molecular Weight

233.09 g/mol

IUPAC Name

N-[(5,6-dichloropyridin-3-yl)methyl]-N-methylacetamide

InChI

InChI=1S/C9H10Cl2N2O/c1-6(14)13(2)5-7-3-8(10)9(11)12-4-7/h3-4H,5H2,1-2H3

InChI Key

LTTBRDJQBMEZFS-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N(C)CC1=CC(=C(N=C1)Cl)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

NaH (41 mg, 1.0 mmol, Aldrich, 60% dispersion in mineral oil) was added portionwise to a solution of N-(5,6-dichloro-pyridin-3-ylmethyl)-acetamide (150 mg, 0.68 mmol, Example 155d) and iodomethane (0.063 mL, 1.0 mmol, Aldrich) in DMF (3.0 mL) with stirring at room temperature. The mixture was stirred for 30 min at room temperature, diluted with EtOAc (30 mL), washed with water (20 mL) and brine (20 mL), dried over Na2SO4, and filtered. The filtrate was evaporated in vacuo and the residue was purified by silica gel column chromatography, eluting with 80% EtOAc/hexane to give the title compound. MS (ESI, pos. ion) m/z: 233 (M+1).
Name
Quantity
41 mg
Type
reactant
Reaction Step One
Quantity
150 mg
Type
reactant
Reaction Step One
Quantity
0.063 mL
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step Two

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